HU 243

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

140835-14-9 |

|---|---|

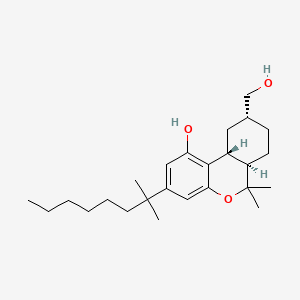

Molecular Formula |

C25H40O3 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1 |

InChI Key |

MVEVPDCVOXJVBD-MISYRCLQSA-N |

SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)CO)O |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |

Other CAS No. |

140835-14-9 |

Synonyms |

(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HU-243

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-243, a synthetic cannabinoid of the dibenzopyran class, is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of HU-243, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies employed for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cannabinoid pharmacology, neuroscience, and drug development.

Introduction

HU-243, also known as AM-4056, is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC) with a high affinity for both CB1 and CB2 receptors.[1] Its rigid structure and potent agonistic activity have made it a valuable tool for investigating the endocannabinoid system. This document will provide a detailed examination of its molecular interactions and the subsequent cellular responses.

Receptor Binding Profile

HU-243 exhibits high-affinity binding to both CB1 and CB2 receptors, acting as a potent agonist. The binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Receptor Binding Affinities (Ki) of HU-243

| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| CB1 | [³H]HU-243 | Rat Brain Membranes | 0.041 | [1] |

| CB2 | [³H]HU-243 | Transfected COS-7 Cells | Not directly reported for HU-243, but used as the radioligand to determine the Ki of other compounds. | [2] |

Downstream Signaling Pathways

Upon binding to CB1 and CB2 receptors, HU-243 initiates a cascade of intracellular signaling events, primarily through the activation of Gi/o proteins.

G-Protein Coupling and Second Messenger Modulation

As a potent agonist, HU-243's primary mechanism involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cannabinoid receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[6][7] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

β-Arrestin Recruitment and Receptor Internalization

Agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestins.[4] This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.

Functional Activity

The functional potency and efficacy of HU-243 are assessed through various in vitro assays that measure the cellular response to receptor activation.

Table 2: Functional Activity (EC50/IC50) of HU-243

| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| G-Protein Activation ([³⁵S]GTPγS Binding) | CB1/CB2 | - | EC50 | Data not available | - |

| Adenylyl Cyclase Inhibition | CB1/CB2 | - | IC50 | Data not available | - |

| MAPK/ERK Activation | CB1/CB2 | - | EC50 | Data not available | - |

| β-Arrestin Recruitment | CB1/CB2 | - | EC50 | Data not available | - |

Experimental Protocols

The characterization of HU-243's mechanism of action relies on a suite of standardized experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of HU-243 for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with CB1 or CB2 receptors.

-

Incubation: A constant concentration of radiolabeled HU-243 ([³H]HU-243) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled HU-243.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of unlabeled HU-243 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with varying concentrations of HU-243 in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the Gα subunit is quantified.

-

Data Analysis: The concentration of HU-243 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.

Adenylyl Cyclase Inhibition Assay

This assay quantifies the functional consequence of Gi/o protein activation.

Methodology:

-

Cell Culture: Cells expressing the cannabinoid receptor are cultured.

-

Treatment: Cells are pre-incubated with HU-243 at various concentrations, followed by stimulation with forskolin (B1673556) to activate adenylyl cyclase.

-

cAMP Measurement: Intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of HU-243 that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is calculated.

β-Arrestin Recruitment Assay

This assay is used to measure the recruitment of β-arrestin to the receptor upon agonist binding.

Methodology:

-

Cell Line: A cell line is engineered to express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation).

-

Agonist Stimulation: The cells are stimulated with varying concentrations of HU-243.

-

Signal Detection: Upon β-arrestin recruitment to the receptor, the two protein fragments come into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The EC50 value for β-arrestin recruitment is determined from the dose-response curve.

Conclusion

HU-243 is a powerful research tool characterized by its high affinity and potent agonism at both CB1 and CB2 receptors. Its primary mechanism of action involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, including the MAPK/ERK cascade. Furthermore, it likely induces β-arrestin recruitment, contributing to receptor desensitization and internalization. A comprehensive understanding of its quantitative pharmacology through detailed functional assays is crucial for its application in elucidating the physiological and pathophysiological roles of the endocannabinoid system and for the development of novel therapeutics.

References

- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid inhibition of adenylate cyclase: relative activity of constituents and metabolites of marihuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of Gi in the inhibition of adenylate cyclase by cannabimimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HU-243 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Cannabinoid Receptor Binding Affinity of HU-243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the synthetic cannabinoid HU-243 for the cannabinoid receptors CB1 and CB2. This document adheres to stringent data presentation and visualization requirements to facilitate in-depth understanding and further research.

Introduction to HU-243

HU-243, also known as AM-4056, is a potent synthetic cannabinoid that serves as a valuable tool in cannabinoid research. It is a single enantiomer of the hydrogenated derivative of HU-210 and is recognized for its high affinity as an agonist at both CB1 and CB2 receptors.[1] Understanding its binding characteristics is crucial for its application in experimental models and for the development of novel therapeutics targeting the endocannabinoid system.

Quantitative Binding Affinity of HU-243

The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed by the inhibition constant (Ki). This value represents the concentration of a competing ligand that will bind to half of the available receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the quantitative binding affinity data for HU-243 at human CB1 and CB2 receptors.

| Ligand | Receptor | Ki (nM) | Radioligand Used in Assay | Cell Line/Tissue | Reference |

| HU-243 | CB1 | 0.041 | Not Specified in Source | Not Specified in Source | [1] |

| HU-243 | CB2 | 0.045 ± 0.007 | [³H]HU-243 | COS-7 cells (transfected) | [2] |

Note: The binding affinity of HU-243 is remarkably high and comparable for both CB1 and CB2 receptors, indicating that it is a non-selective agonist.

Experimental Protocols: Radioligand Binding Assay

The determination of cannabinoid receptor binding affinity is most commonly achieved through competitive radioligand binding assays. The following is a detailed methodology for such an assay, specifically adapted for the use of [³H]HU-243.

Materials

-

Receptor Membranes: Cell membranes prepared from cell lines stably transfected with and expressing high levels of human CB1 or CB2 receptors (e.g., CHO-K1, HEK293 cells), or from native tissues known to express the target receptor (e.g., brain for CB1, spleen for CB2).

-

Radioligand: [³H]HU-243 (tritiated HU-243).

-

Test Compound: HU-243 (unlabeled) or other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4, ice-cold.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., Whatman GF/C).

-

Scintillation Counter and Scintillation Fluid.

-

96-well microplates.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparations in aliquots at -80°C until use.

-

-

Competitive Binding Assay:

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, [³H]HU-243 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and the receptor membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]HU-243, the non-specific binding control, and the receptor membrane preparation.

-

Competition: Add assay buffer, [³H]HU-243, varying concentrations of the unlabeled test compound (e.g., a serial dilution from 1 pM to 10 µM), and the receptor membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs from the filter mat into scintillation vials.

-

Add an appropriate volume of scintillation fluid to each vial.

-

Measure the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (DPM/CPM) - Non-specific Binding (DPM/CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki:

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Cannabinoid Receptor Signaling Pathways

HU-243, as a potent agonist, activates downstream signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o.

CB1 and CB2 Receptor Gαi/o-Adenylyl Cyclase-cAMP Pathway

Activation of both CB1 and CB2 receptors by an agonist like HU-243 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

CB1 and CB2 Receptor Mitogen-Activated Protein Kinase (MAPK) Pathway

Both CB1 and CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and survival.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of HU 243

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

HU 243 is a high-affinity synthetic cannabinoid that acts as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] As a member of the classical cannabinoid structural class, its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. This document provides a detailed technical overview of the core downstream signaling pathways modulated by this compound. The primary pathways include the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades. This guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling networks to facilitate a deeper understanding for research and therapeutic development.

This compound Receptor Binding and Affinity

This compound exhibits high-affinity binding to both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. Its binding affinity has been characterized using radioligand displacement assays, often employing [3H]HU-243 itself as the radiolabeled probe.[3] The quantitative binding parameters are crucial for interpreting its biological effects and potency.

| Parameter | Receptor | Value | Reference Compound | Reference Value | Citation |

| Binding Affinity (Ki) | CB1 | 0.041 nM | HU-210 | 0.061 nM | [1] |

| Binding Affinity (Ki) | CB1 | ~100 pM | - | - | [3] |

| Binding Affinity (Ki) | CB2 | ~200 pM | - | - | [3] |

Core Downstream Signaling Pathways

Upon binding to CB1 and CB2 receptors, this compound triggers the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates several key downstream signaling cascades.

Gi/o-Mediated Inhibition of Adenylyl Cyclase

The most prominent and well-characterized downstream effect of CB1/CB2 receptor activation by agonists like this compound is the inhibition of adenylyl cyclase (AC).[4][5] This action is mediated by the Gαi subunit of the G protein.

-

Receptor Activation : this compound binds to the CB1 or CB2 receptor.

-

G Protein Coupling : The agonist-bound receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.

-

G Protein Dissociation : The Gαi-GTP complex dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition : Gαi-GTP directly binds to and inhibits the activity of adenylyl cyclase.

-

Reduced cAMP Levels : The inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Downstream Effects : Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.

Activation of the MAPK/ERK Pathway

Cannabinoid receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[7][8] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. Activation can be mediated by both Gαi and Gβγ subunits.

-

Gβγ-Mediated Activation : The dissociated Gβγ subunit can activate scaffolding proteins and upstream kinases.

-

Tyrosine Kinase Activation : Gβγ can lead to the transactivation of receptor tyrosine kinases (RTKs) and activation of non-receptor tyrosine kinases like Src.[8]

-

Ras-Raf-MEK-ERK Cascade : This activation converges on the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.[9]

-

Nuclear Translocation : Activated (phosphorylated) ERK translocates to the nucleus.

-

Gene Expression : In the nucleus, p-ERK phosphorylates and activates transcription factors (e.g., Elk-1, CREB), leading to the expression of immediate early genes like c-Fos and zif268.[7][10]

Activation of the PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route engaged by cannabinoid receptor agonists, playing a key role in cell survival, metabolism, and growth.[11][12]

-

PI3K Activation : The Gβγ subunit released upon receptor activation can directly recruit and activate PI3K at the plasma membrane.

-

PIP3 Generation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation : PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

-

Akt Phosphorylation : At the membrane, Akt is phosphorylated and fully activated by PDK1 and mTORC2.

-

Downstream Effects : Activated Akt phosphorylates a wide array of substrates, including glycogen (B147801) synthase kinase 3 (GSK-3) and pro-apoptotic proteins, thereby promoting cell survival and other metabolic functions.[11]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the signaling pathways of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing either human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[3]

-

Assay Buffer : Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Competition Reaction : Incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]HU-243 or [3H]CP-55,940) and varying concentrations of unlabeled this compound (the competitor).[3][13][14]

-

Incubation : Allow the reaction to reach equilibrium (e.g., 90 minutes at 30°C).

-

Separation : Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.

Methodology:

-

Cell Culture : Use cells expressing the target receptor (e.g., CB1-CHO cells).

-

Cell Stimulation : Pre-incubate cells with varying concentrations of this compound.

-

AC Activation : Stimulate adenylyl cyclase with a known activator, such as Forskolin, to induce a measurable level of cAMP production.[5]

-

Incubation : Incubate for a defined period (e.g., 15-30 minutes at 37°C).

-

Lysis and cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis : Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value for the inhibition of adenylyl cyclase.[4]

Western Blotting for ERK and Akt Phosphorylation

This technique is used to detect the activation of the MAPK/ERK and PI3K/Akt pathways by measuring the phosphorylation status of key proteins.

Conclusion

This compound is a powerful chemical probe that potently activates both CB1 and CB2 receptors. Its downstream signaling is multifaceted, characterized primarily by the canonical Gi/o-mediated inhibition of adenylyl cyclase. Furthermore, activation of these receptors by this compound engages other critical signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, which are integral to the regulation of gene expression, cell survival, and plasticity. A thorough understanding of these interconnected pathways, supported by robust quantitative data and precise experimental methodologies, is essential for professionals in drug discovery and neuroscience aiming to modulate the endocannabinoid system for therapeutic benefit.

References

- 1. HU-243 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. lumirlab.com [lumirlab.com]

- 4. Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual activation and inhibition of adenylyl cyclase by cannabinoid receptor agonists: evidence for agonist-specific trafficking of intracellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of PI3K/Akt/GSK-3 pathway by cannabinoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cannabidiol-mediated RISK PI3K/AKT and MAPK/ERK pathways decreasing reperfusion myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pharmacology of HU-243: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-243, a synthetic cannabinoid, is a highly potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of HU-210, it serves as a critical tool in cannabinoid research. This document provides a comprehensive overview of the pharmacology of HU-243, including its mechanism of action, binding affinities, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.

Introduction

HU-243 is a classic synthetic cannabinoid that exhibits high affinity and efficacy at both CB1 and CB2 receptors.[1] Its rigid, tricyclic structure contributes to its potent activity. This guide delves into the core pharmacological characteristics of HU-243, providing a technical resource for researchers in the field.

Mechanism of Action

HU-243 exerts its effects by binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events.

Receptor Binding

Figure 1: HU-243 Binding to Cannabinoid Receptors

Signal Transduction Pathways

Activation of CB1 and CB2 receptors by HU-243 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it stimulates mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, and promotes the recruitment of β-arrestin.

References

The Structure-Activity Relationship of HU-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HU-243, a synthetic cannabinoid of the classical dibenzopyran class, stands as a potent agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] As a single enantiomer derived from the hydrogenation of the widely recognized reference agonist HU-210, its structure-activity relationship (SAR) provides critical insights for the rational design of novel cannabinoid-based therapeutics. This guide delves into the core aspects of HU-243's SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling cascades.

Chemical Structure and Physicochemical Properties

HU-243, chemically known as (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol, possesses a rigid tricyclic dibenzopyran core, a characteristic feature of classical cannabinoids. The key structural determinants influencing its high affinity and efficacy are the phenolic hydroxyl group at C1, the C3 alkyl side chain, and the stereochemistry of the hydroxylated C-ring.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for HU-243 and its parent compound, HU-210, for comparative purposes. The binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity |

| HU-243 | CB1 | 0.041[1] | Potent Agonist[1][2] |

| CB2 | Potent Agonist (Specific Ki not found) | Potent Agonist[1][2] | |

| HU-210 | CB1 | 0.061[1] | Potent Agonist |

Note: While HU-243 is established as a potent CB2 receptor agonist, a specific Ki value was not identified in the surveyed literature. Similarly, specific quantitative functional data (EC50 and Emax values) for HU-243 in cAMP or β-arrestin assays were not available at the time of this review.

Structure-Activity Relationship (SAR) of Classical Cannabinoids

The SAR of classical cannabinoids like HU-243 is well-studied, with several key structural features dictating their interaction with cannabinoid receptors.[3][4][5][6][7]

-

C3 Side Chain: The length and branching of the C3 alkyl side chain are critical for receptor affinity. An increase in chain length generally leads to an increase in binding affinity at both CB1 and CB2 receptors.[3] The 1,1-dimethylheptyl side chain present in HU-243 is a common feature in many high-affinity synthetic cannabinoids and is known to significantly enhance potency compared to the pentyl chain of Δ⁹-THC.[5]

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group at the C1 position is essential for high-affinity binding to both CB1 and CB2 receptors. It is believed to act as a hydrogen bond donor, interacting with a key residue in the receptor binding pocket.

-

Stereochemistry of the C-Ring: HU-243 is a single enantiomer, highlighting the stereospecificity of cannabinoid receptor binding. The hydrogenation of the double bond in the cyclohexenyl C-ring of HU-210 to produce HU-243, along with the specific stereochemistry of the resulting hydroxyl and hydroxymethyl groups, contributes to its high potency.

-

Pyran B-Ring: The oxygen atom within the pyran B-ring is another important feature for receptor interaction, likely participating in hydrogen bonding.

Experimental Protocols

Competitive Radioligand Binding Assay (for Ki Determination)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like HU-243 by measuring its ability to displace a radiolabeled ligand, such as [³H]CP55,940, from cannabinoid receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]CP55,940.

-

Unlabeled Ligand (for non-specific binding): A high concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Test Compound: HU-243.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA.

-

Wash Buffer: Ice-cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) presoaked in 0.05% polyethyleneimine, and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (HU-243).

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Inhibition Functional Assay

This protocol measures the functional activity of an agonist like HU-243 by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of CB1/CB2 receptor activation via Gαi/o proteins.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 or CB2 receptor.[8]

-

Cell Culture Medium: e.g., DMEM/F12 with 10% FBS.[8]

-

Assay Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[8]

-

Forskolin (B1673556): An adenylyl cyclase activator.[8]

-

Test Compound: HU-243.

-

Reference Agonist: e.g., CP 55,940.[8]

-

cAMP Assay Kit: e.g., HTRF, LANCE, or AlphaScreen cAMP assay kit.[8][9]

Procedure:

-

Cell Culture: Culture the cells in appropriate flasks and seed them into 384-well plates.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Agonist Treatment: Add serial dilutions of the test compound (HU-243) or reference agonist and incubate for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.[8]

-

Experimental Workflow for cAMP Inhibition Assay

Caption: Workflow for a cAMP inhibition functional assay.

Signaling Pathways

Upon binding of HU-243 to CB1 or CB2 receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G proteins (Gαi/o).

G Protein-Dependent Signaling:

-

G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the G protein.

-

G Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Downstream Effects:

-

Gαi-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Gβγ: Can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. It can also activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

-

HU-243 G Protein-Dependent Signaling Pathway

Caption: G protein-dependent signaling cascade initiated by HU-243.

β-Arrestin-Mediated Signaling:

In addition to G protein-dependent signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestins.

-

Receptor Phosphorylation: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylation increases the affinity of the receptor for β-arrestins (primarily β-arrestin 2 for cannabinoid receptors), which then bind to the receptor.

-

Downstream Effects:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.

-

Internalization: β-arrestins act as scaffolds to recruit components of the endocytic machinery, leading to receptor internalization.

-

G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves, initiating signaling cascades, such as the activation of the MAPK pathway, independently of G protein activation.

-

References

- 1. HU-243 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure-Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and receptor activity for classical cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. resources.revvity.com [resources.revvity.com]

The Potent Synthetic Cannabinoid HU-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HU-243, also known as AM-4056, is a potent synthetic cannabinoid that serves as a valuable research tool for investigating the endocannabinoid system. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits high affinity and efficacy as an agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for HU-243.

Chemical Structure and Properties

HU-243 is a classical cannabinoid, characterized by a dibenzopyran ring structure. Its systematic IUPAC name is (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol.[2] The presence of tritium (B154650) at the 8 and 9 positions is a notable feature, often utilized in radioligand binding studies.

Chemical Identifiers:

-

IUPAC Name: (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol[2]

-

SMILES: CC(O1)(C)[C@H]2--INVALID-LINK--CC2">C@@HC3=C1C=C(C(C)(C)CCCCCC)C=C3O[2]

-

Chemical Formula: C₂₅H₄₀O₃[2]

-

Molar Mass: 388.592 g/mol [2]

Pharmacological Data

HU-243 is distinguished by its high binding affinity and potency at cannabinoid receptors. The following table summarizes the available quantitative data for HU-243 and related compounds for comparative purposes.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| HU-243 | CB1 | Radioligand Binding | Ki | 0.041[2] |

| HU-243 | CB2 | Radioligand Binding | Ki | Data not available |

| HU-210 | CB1 | Radioligand Binding | Ki | 0.061[2] |

Cannabinoid Receptor Signaling

As a cannabinoid receptor agonist, HU-243 activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are coupled to inhibitory G-proteins (Gαi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

References

HU-243 as a Cannabinoid Receptor Agonist: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-243 is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits exceptionally high binding affinity, making it a valuable tool for research into the endocannabinoid system. This technical guide provides a comprehensive overview of HU-243, focusing on its receptor binding properties, functional activity, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further investigation of this and similar compounds.

Introduction

HU-243, also known as AM-4056, is a classic cannabinoid of the dibenzopyran class. Its rigid structure and high lipophilicity contribute to its potent interaction with the cannabinoid receptors. It is a methylene (B1212753) homologue of canbisol.[1] This guide will delve into the technical details of HU-243's pharmacology, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Receptor Binding and Functional Activity

HU-243 is characterized by its high binding affinity and potent agonism at both CB1 and CB2 receptors.

Quantitative Data

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 0.041 nM | Data not available | [1] |

| Assay | Parameter | CB1 Receptor | CB2 Receptor |

| [³⁵S]GTPγS Binding | EC50 | Data not available | Data not available |

| Emax | Data not available | Data not available | |

| Adenylyl Cyclase Inhibition | EC50 | Data not available | Data not available |

| Emax | Data not available | Data not available |

Signaling Pathways

As a potent cannabinoid receptor agonist, HU-243 is expected to activate the canonical Gαi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Furthermore, it is likely to engage other downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are known to be activated by potent cannabinoid agonists like its close analog, HU-210.

Canonical Cannabinoid Receptor Signaling

The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase.

MAPK/ERK Pathway Activation

Potent cannabinoid agonists are known to activate the MAPK/ERK pathway, which plays a crucial role in regulating gene expression and cell proliferation.

PI3K/Akt Pathway Activation

The PI3K/Akt pathway is another important downstream target of cannabinoid receptor signaling, involved in cell survival and metabolism.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacology of cannabinoid receptor agonists like HU-243.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membranes (10-20 µg protein/well).

-

25 µL of [³H]HU-243 (final concentration ~0.5 nM).

-

25 µL of various concentrations of unlabeled HU-243 or vehicle.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist stimulation.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membranes (5-10 µg protein/well).

-

25 µL of GDP (final concentration 10 µM).

-

25 µL of various concentrations of HU-243 or vehicle.

-

50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Detection: Follow steps 5-7 from the radioligand binding assay protocol.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of HU-243 to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition (cAMP) Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Methodology:

-

Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors in a 96-well plate and grow to confluence.

-

Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.

-

Treatment: Add various concentrations of HU-243 followed by a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1 µM).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of HU-243 to determine the EC50 and Emax values.

Conclusion

HU-243 is a highly potent synthetic cannabinoid receptor agonist that serves as an invaluable research tool for probing the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors allows for the robust activation of downstream signaling pathways. While specific functional activity data for HU-243 remains to be fully elucidated in publicly available literature, the provided experimental protocols offer a clear framework for researchers to determine these parameters. The signaling pathways outlined in this guide, based on the known actions of potent cannabinoid agonists, provide a strong foundation for understanding the molecular mechanisms through which HU-243 exerts its effects. Further research into the specific signaling signature of HU-243 will undoubtedly contribute to a deeper understanding of cannabinoid receptor pharmacology and aid in the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthetic Cannabinoid AM-4056 (HU-243)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4056, more commonly known by its designation HU-243, is a potent synthetic cannabinoid that has been instrumental in the study of the endocannabinoid system. As a high-affinity, full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, it serves as a valuable research tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and experimental protocols related to AM-4056 (HU-243), intended to support researchers and drug development professionals in their exploration of cannabinoid science.

Chemical Properties and Structure

AM-4056 (HU-243) is a classical cannabinoid analog, structurally related to Δ⁹-tetrahydrocannabinol (THC), with key modifications that enhance its receptor affinity and efficacy.

| Property | Value |

| Common Name | HU-243 |

| Alternative Name | AM-4056 |

| IUPAC Name | (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol[1] |

| CAS Number | 140835-18-3[1] |

| Molecular Formula | C₂₅H₄₀O₃[1] |

| Molar Mass | 388.592 g/mol [1] |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |

Chemical Structure:

Figure 1: 2D structure of AM-4056 (HU-243).

Synthesis

Pharmacology

AM-4056 (HU-243) is a potent, non-selective full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy make it a more powerful research tool than the partial agonist THC.

Receptor Binding Affinity

The affinity of a ligand for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

| Receptor | Kᵢ (nM) | Reference Radioligand | Cell/Tissue Type |

| CB1 | 0.041[1] | [³H]CP55,940 | Not specified |

| CB2 | Data not available | [³H]CP55,940 | Not specified |

Functional Efficacy

The efficacy of an agonist is its ability to produce a biological response upon binding to a receptor. This is often measured by its EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) in functional assays.

GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in cannabinoid receptor signaling.

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of control) |

| CB1 | Data not available | Data not available |

| CB2 | Data not available | Data not available |

cAMP Accumulation Assay: Cannabinoid receptors are typically Gᵢ/ₒ-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

| Receptor | IC₅₀ (nM) | Maximum Inhibition (%) |

| CB1 | Data not available | Data not available |

| CB2 | Data not available | Data not available |

Note: Specific EC₅₀/IC₅₀ and Eₘₐₓ values for HU-243 are not available in the provided search results. However, as a full agonist, its Eₘₐₓ is expected to be comparable to or greater than other full agonists like CP55,940.

In Vivo Effects

In animal models, AM-4056 (HU-243) induces the classic cannabinoid tetrad of effects:

-

Analgesia (pain relief)

-

Catalepsy (immobility)

-

Hypothermia (decreased body temperature)

-

Hypoactivity (decreased spontaneous movement)

Specific dose-response data for these effects with HU-243 are not detailed in the available search results. However, its high potency suggests that these effects would be observed at very low doses.

Pharmacokinetics

Detailed pharmacokinetic studies on AM-4056 (HU-243), including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the public literature. Due to its high lipophilicity, it is expected to readily cross the blood-brain barrier and distribute to fatty tissues, similar to other cannabinoids. The half-life and metabolic pathways would require specific experimental determination.

Experimental Protocols

The following are generalized protocols for key experiments used in cannabinoid research. These should be adapted and optimized for specific experimental conditions when using AM-4056 (HU-243).

Cannabinoid Receptor Binding Assay (Competitive Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound like AM-4056 (HU-243).

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]CP55,940.

-

Test compound: AM-4056 (HU-243).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filters).

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of AM-4056 (HU-243) in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM WIN-55,212-2), and each concentration of AM-4056.

-

Add a fixed concentration of [³H]CP55,940 (typically at its Kₔ concentration) to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Figure 2: Simplified Gᵢ/ₒ-coupled cannabinoid receptor signaling pathway.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G-protein activation.

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: AM-4056 (HU-243).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

Filtration system and scintillation counter.

Procedure:

-

Prepare serial dilutions of AM-4056 (HU-243).

-

In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in an inactive state), and the cell membrane preparation.

-

Add the different concentrations of AM-4056 or buffer (for basal binding).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash filters with ice-cold buffer.

-

Measure bound radioactivity by scintillation counting.

-

Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ.

Figure 3: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound: AM-4056 (HU-243).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of AM-4056 (HU-243).

-

Stimulate the cells with a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of agonist concentration to determine the IC₅₀ and maximal inhibition.

Conclusion

AM-4056 (HU-243) remains a cornerstone in cannabinoid research due to its high potency and full agonist activity at both CB1 and CB2 receptors. Its well-characterized (though not fully quantified in all aspects in the public domain) pharmacological profile allows for the robust investigation of the endocannabinoid system's role in health and disease. This guide provides a foundational understanding of AM-4056 (HU-243) and the experimental approaches to study its interactions with cannabinoid receptors. Further research is warranted to fully elucidate its CB2 receptor binding and functional parameters, as well as its detailed in vivo pharmacology and pharmacokinetics.

References

An In-Depth Technical Guide to the Endocannabinoid System and the Synthetic Cannabinoid HU-243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocannabinoid system (ECS), with a detailed focus on the potent synthetic cannabinoid agonist, HU-243. It is designed to serve as a resource for researchers and professionals involved in cannabinoid science and drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

The Endocannabinoid System: A Core Modulatory Network

The endocannabinoid system is a ubiquitous and crucial lipid signaling network that plays a pivotal role in regulating a vast array of physiological and cognitive processes.[1] Its primary function is to maintain homeostasis throughout the body. The ECS is comprised of three core components:

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

-

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) located on cell membranes. The two primary cannabinoid receptors are:

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system (CNS), but also found in various peripheral tissues.[2] CB1 receptors are one of the most abundant GPCRs in the brain and are responsible for the psychoactive effects associated with cannabinoids.[3]

-

Cannabinoid Receptor 2 (CB2): Primarily found in the peripheral nervous system, particularly on immune cells, and is also present in some areas of the brain.[2] Its activation is largely associated with immunomodulatory and anti-inflammatory effects.[3]

-

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling their signaling. The primary enzymes are fatty acid amide hydrolase (FAAH), which degrades anandamide, and monoacylglycerol lipase (B570770) (MAGL), which breaks down 2-AG.

The predominant mode of action within the ECS is retrograde signaling. In this process, endocannabinoids are synthesized on-demand in the postsynaptic neuron in response to an influx of calcium. They then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors, which in turn inhibits the release of neurotransmitters such as glutamate (B1630785) and GABA. This mechanism allows for fine-tuning of synaptic transmission.

Cannabinoid Receptor Signaling Pathways

Both CB1 and CB2 receptors are coupled to inhibitory G proteins (Gi/o).[1] Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of its α and βγ subunits, which then modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]

Activation of cannabinoid receptors can also lead to:

-

Modulation of Ion Channels: Primarily through the Gβγ subunit, CB1 receptor activation inhibits N-type and P/Q-type voltage-gated calcium channels and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can stimulate the MAPK cascade, including extracellular signal-regulated kinase (ERK), which is involved in regulating a variety of cellular processes like gene expression, proliferation, and survival.[5][6]

References

- 1. accurateclinic.com [accurateclinic.com]

- 2. HU-243 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to HU 243 and G-Protein Coupled Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activation of G-protein coupled receptors (GPCRs) by HU 243, a potent synthetic cannabinoid agonist. This compound, an analog of HU-210, serves as a powerful tool for investigating the endocannabinoid system. This document outlines its binding characteristics, details the canonical and non-canonical signaling pathways it modulates, and provides comprehensive protocols for key functional assays used in its characterization.

This compound Binding Affinity at Cannabinoid Receptors

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity, particularly for the CB1 receptor, makes it a valuable research compound. The binding affinity is typically determined through competitive radioligand binding assays, where the ability of this compound to displace a radiolabeled ligand (such as [³H]CP55,940 or [³H]HU-243) is measured.[2] The inhibition constant (Ki) is then calculated to represent the affinity of the ligand for the receptor.

| Compound | Receptor | Binding Affinity (Ki) | Reference Compound |

| This compound | Human CB1 | 0.041 nM[1] | HU-210 (0.061 nM)[1] |

| This compound | Human CB2 | Potent Agonist (Specific Ki Not Available in Search Results) | - |

G-Protein Dependent Signaling Pathways

Upon binding, this compound activates cannabinoid receptors, which are primarily coupled to the Gi/o family of heterotrimeric G-proteins.[3] This initiates a cascade of intracellular events, with the primary effect being the modulation of adenylyl cyclase activity.

Canonical Gi/o Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins. Agonist binding by this compound induces a conformational change in the receptor, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3]

Figure 1. Canonical Gi/o signaling pathway activated by this compound.

Non-Canonical Gs Pathway

Under certain experimental conditions, such as after treatment with pertussis toxin (which uncouples Gi/o proteins) or in specific cell types, cannabinoid receptors can switch their coupling from Gi to Gs proteins. In this non-canonical pathway, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This dual coupling capability highlights the complexity of cannabinoid receptor signaling.

Figure 2. Non-canonical Gs signaling pathway for cannabinoid receptors.

Quantitative Functional Data: G-Protein Activation

The functional potency (EC50) and efficacy (Emax) of this compound are quantified using assays like the [³⁵S]GTPγS binding assay and cAMP accumulation assays. While specific data for this compound is not available in the reviewed literature, the table below includes data for the widely used full agonist CP 55,940 to serve as a reference. Emax is often expressed relative to a baseline or a reference full agonist.

| Assay | Receptor | Compound | Potency (EC50) | Efficacy (Emax) |

| [³⁵S]GTPγS Binding | Human CB1 | This compound | Not Available in Search Results | Not Available in Search Results |

| Human CB1 | CP 55,940 | ~0.3 nM[4] | ~250% over basal[4] | |

| cAMP Inhibition | Human CB1 | This compound | Not Available in Search Results | Not Available in Search Results |

| Human CB1 | CP 55,940 | ~1.4 nM[4] | ~95% inhibition[4] |

G-Protein Independent Signaling: β-Arrestin Recruitment

In addition to G-protein signaling, agonist-activated GPCRs can signal through G-protein-independent pathways mediated by β-arrestins. Following agonist binding and receptor activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), and mediating receptor internalization.

Figure 3. G-protein independent β-arrestin recruitment pathway.

Quantitative Data: β-Arrestin Recruitment

Commercial assays, such as the PathHunter® β-arrestin assay, are used to quantify ligand-induced β-arrestin recruitment. Again, while specific data for this compound is not available in the reviewed literature, reference data for CP 55,940 is provided.

| Assay | Receptor | Compound | Potency (pEC50) | Efficacy (Emax) |

| β-Arrestin 2 Recruitment | Human CB1 | This compound | Not Available in Search Results | Not Available in Search Results |

| Human CB1 | CP 55,940 | 8.37[5] | 102%[5] | |

| Human CB2 | This compound | Not Available in Search Results | Not Available in Search Results | |

| Human CB2 | CP 55,940 | 8.33[5] | 101%[5] |

Experimental Protocols

Characterizing the activity of this compound requires specific functional assays. The following sections detail the methodologies for three core experiments.

[³⁵S]GTPγS Binding Assay Protocol

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human CB1 or CB2 receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl, EDTA, EGTA).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of this compound and a reference agonist (e.g., CP 55,940).

-

To each well, add assay buffer, cell membranes (typically 5-20 µg of protein), and GDP (final concentration ~10-30 µM) to ensure G-proteins are in an inactive state.

-

Add the diluted this compound or control compounds to the appropriate wells.

-

Define non-specific binding (NSB) wells by adding a high concentration of unlabeled GTPγS (~10 µM).

-

-

Reaction & Incubation:

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter plate completely and add scintillation fluid to each well.

-

Measure radioactivity using a microplate scintillation counter.

-

Subtract the NSB from all readings to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Figure 4. Experimental workflow for the [³⁵S]GTPγS binding assay.

cAMP Inhibition Assay Protocol

This assay measures the functional consequence of Gi/o-protein activation by quantifying the inhibition of adenylyl cyclase activity, which results in decreased intracellular cAMP levels.

Methodology

-

Cell Culture and Seeding:

-

Culture CHO-K1 or HEK293 cells stably expressing the human CB1 or CB2 receptor.

-

Seed cells into a 384-well white plate at an optimized density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) for ~30 minutes to prevent cAMP degradation.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM).

-

Incubate for a further 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[4]

-

Perform the cAMP measurement following the manufacturer's instructions. This typically involves adding detection reagents (e.g., antibody-conjugates and a labeled cAMP tracer) and measuring a fluorescent or luminescent signal.

-

-

Data Analysis:

-

The signal generated is inversely proportional to the amount of cAMP produced in the cells.

-

Calculate the percentage inhibition of the forskolin-stimulated response.

-

Plot the percentage inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine EC50 and Emax values.

-

Figure 5. Experimental workflow for a cAMP inhibition assay.

β-Arrestin Recruitment Assay Protocol (PathHunter® Example)

This cell-based assay quantifies the interaction between an activated GPCR and β-arrestin using an enzyme fragment complementation (EFC) system.

Methodology

-

Cell Line:

-

Use a PathHunter® cell line engineered to co-express the CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.

-

-

Cell Culture and Plating:

-

Culture the cells according to the supplier's protocol.

-

Plate the cells in a 384-well white assay plate and incubate for 24-48 hours.

-

-

Assay Procedure (Agonist Mode):

-

Prepare serial dilutions of this compound or a reference agonist.

-

Add the diluted compounds directly to the cells in the assay plate.

-

Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Signal Measurement and Data Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

-

Plot the signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Figure 6. Experimental workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a highly potent synthetic agonist of the CB1 and CB2 cannabinoid receptors. Its activation of these GPCRs initiates both canonical Gi/o-protein-mediated signaling, leading to the inhibition of adenylyl cyclase, and G-protein-independent signaling via β-arrestin recruitment. The ability of cannabinoid receptors to also couple to Gs proteins under specific conditions adds a layer of complexity to their signaling profile. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the functional activity of this compound and other cannabinoid ligands, enabling a deeper understanding of their pharmacology and therapeutic potential.

References

- 1. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. realmofcaring.org [realmofcaring.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

In Vitro Characterization of HU-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HU-243, a synthetic cannabinoid, is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of the widely used reference agonist HU-210, it serves as a critical tool in cannabinoid research.[1] This technical guide provides a comprehensive overview of the in vitro characterization of HU-243, including its binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of the therapeutic potential and pharmacological properties of this compound.

Data Presentation

The following tables summarize the quantitative data for HU-243's interaction with CB1 and CB2 receptors.

Table 1: Binding Affinity of HU-243

| Receptor | Kᵢ (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| CB1 | 0.041 | [³H]HU-243 | Not Specified | [1] |

| CB2 | 22.7* | [³H]HU-243 | COS-7 cells | [2] |

*Note: This Kᵢ value is for the selective CB2 agonist HU-308, determined in a competitive binding assay using [³H]HU-243 as the radioligand. This indicates a high affinity of HU-243 for the CB2 receptor.

Table 2: Functional Activity of HU-243